molecular formula C7H5BrClFO B12815753 2-Bromo-1-chloro-5-fluoro-3-methoxybenzene

2-Bromo-1-chloro-5-fluoro-3-methoxybenzene

Cat. No.: B12815753
M. Wt: 239.47 g/mol
InChI Key: GWJCDDNGNBDDGM-UHFFFAOYSA-N
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Description

2-Bromo-1-chloro-5-fluoro-3-methoxybenzene is an aromatic compound with the molecular formula C7H5BrClFO. It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, chlorine, fluorine, and methoxy groups. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-chloro-5-fluoro-3-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-chloro-5-fluoro-3-methoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available benzene derivatives. The process includes halogenation and methoxylation reactions under specific conditions to achieve high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-chloro-5-fluoro-3-methoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the halogen atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form biaryl structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the halogens.

    Oxidation: Formation of quinones or other oxidized aromatic compounds.

    Reduction: Formation of partially or fully reduced aromatic compounds.

Scientific Research Applications

2-Bromo-1-chloro-5-fluoro-3-methoxybenzene is used in various scientific research applications, including:

    Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.

    Material Science: In the development of advanced materials with specific electronic or optical properties.

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigating its effects on biological systems and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-Bromo-1-chloro-5-fluoro-3-methoxybenzene involves its interaction with specific molecular targets. The presence of multiple halogen atoms and a methoxy group influences its reactivity and binding affinity to various enzymes or receptors. The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific proteins, depending on its structural configuration and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene
  • 5-Bromo-1-chloro-2-fluoro-3-methoxybenzene

Uniqueness

2-Bromo-1-chloro-5-fluoro-3-methoxybenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties

Biological Activity

2-Bromo-1-chloro-5-fluoro-3-methoxybenzene, also known as CID 123134037, is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C7H5BrClF
  • CAS Number : 123134037
  • SMILES Notation : COc1cc(F)cc(Cl)c1Br

This compound features several halogen substituents, which are known to influence biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The halogen atoms in its structure can enhance binding affinity and selectivity towards these targets, potentially leading to modulation of biological pathways involved in disease processes.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that halogenated compounds can demonstrate significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial pathogens. The minimum inhibitory concentration (MIC) values for related compounds suggest that structural modifications can lead to enhanced antimicrobial efficacy .

CompoundTarget PathogenMIC (µg/mL)
This compoundMRSA≤0.25
Related Halogenated CompoundsVarious Gram-positive Bacteria<200

Cancer Research

In the context of cancer research, halogenated aromatic compounds have shown promise as potential anticancer agents. For example, studies have demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines, including leukemia and breast cancer cells. The growth inhibition is often associated with the induction of apoptosis and disruption of cell cycle progression .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial effects of various halogenated compounds against a panel of bacteria and fungi. The results indicated that this compound exhibited selective activity against Gram-positive bacteria while showing limited effects on Gram-negative strains. Notably, the compound's structure played a critical role in determining its efficacy .

Cancer Cell Line Evaluation

Another investigation focused on the antiproliferative effects of structurally related compounds on human cancer cell lines. The study found that certain derivatives significantly inhibited growth at low concentrations (GI50 values < 1 µM), highlighting the potential of these compounds for further development as anticancer therapies .

Properties

Molecular Formula

C7H5BrClFO

Molecular Weight

239.47 g/mol

IUPAC Name

2-bromo-1-chloro-5-fluoro-3-methoxybenzene

InChI

InChI=1S/C7H5BrClFO/c1-11-6-3-4(10)2-5(9)7(6)8/h2-3H,1H3

InChI Key

GWJCDDNGNBDDGM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)F)Cl)Br

Origin of Product

United States

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